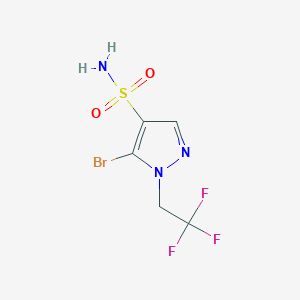

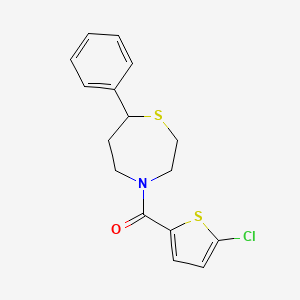

N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-ethoxynicotinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

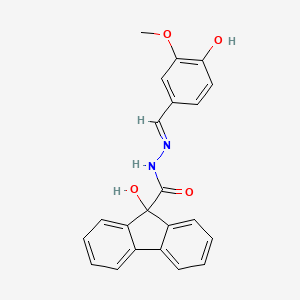

N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-ethoxynicotinamide, also known as CLP257, is a chemical compound that has gained attention in recent years due to its potential therapeutic applications. This compound belongs to the class of nicotinamide derivatives and has been studied for its ability to modulate ion channels in the nervous system.

Aplicaciones Científicas De Investigación

Biginelli Reaction and 3,4-Dihydropyrimidin-2-(1H)-ones (DHPMs)

The Biginelli reaction is a prominent multicomponent reaction (MCR) that has been widely utilized for synthesizing 3,4-dihydropyrimidin-2-(1H)-ones (DHPMs). This reaction involves the acid-catalyzed one-pot condensation of aldehyde, β-ketoester, and urea in refluxing ethanol . The DHPM core structure has been identified in various bioactive marine alkaloids, including crambescidins, batzelladines, and monanchocidins. Additionally, both natural and synthetic DHPMs exhibit a broad spectrum of pharmacological applications, such as antiviral, antibacterial, antitumor, anti-inflammatory, antihypertensive, and anti-epileptic properties .

Mechanistic Insights:- Hf (OTf)4 Catalyst : Hafnium triflate (Hf (OTf)4) has been identified as a highly potent catalyst for the Biginelli reaction. Notably, solvent-free conditions significantly enhance the Hf (OTf)4-catalyzed formation of 3,4-dihydropyrimidin-2-(1H)-ones compared to solvent-based conditions .

- Synergistic Effects : The combination of solvent-free conditions and Hf (OTf)4 catalysis accelerates the reaction by enhancing both the imine route and the enamine route. Importantly, it avoids the formation of undesired Knoevenagel adducts .

- Ketone-Enol Tautomerization : Hf (IV) cations play a crucial role in accelerating ketone-enol tautomerization and activating the β-ketone moiety, contributing to the overall reaction rate .

Synthesis of 6-(4-Chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amines

This compound can be synthesized based on 4-chloro-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)benzamides using a mixture of I2 and Et3N for dehydrosulfurization . However, further research is needed to explore its potential applications.

Thiazolopyrimidine Derivatives as Tyrosinase Inhibitors

Thiazolopyrimidine derivatives have been developed and synthesized as tyrosinase inhibitors. Tyrosinase is the rate-limiting enzyme in melanogenesis, making these derivatives relevant for addressing hyperpigmentation .

Propiedades

IUPAC Name |

N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-2-ethoxypyridine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClN4O3/c1-2-28-20-16(4-3-11-23-20)19(27)22-12-13-25-18(26)10-9-17(24-25)14-5-7-15(21)8-6-14/h3-11H,2,12-13H2,1H3,(H,22,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJMMAAPBWJNYSH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC=N1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-ethoxynicotinamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-1-(2-methoxyphenyl)cyclopropane-1-carboxamide](/img/structure/B2356543.png)

![Tert-butyl N-[(3-bromo-6-chloropyridin-2-yl)methyl]carbamate](/img/structure/B2356547.png)

![(E)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide](/img/structure/B2356553.png)

![3-(Tert-butyl)-6-((((4-methoxyphenyl)amino)thioxomethyl)amino)-1-methylindeno[2,3-D]pyrazol-4-one](/img/structure/B2356554.png)